2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a unique structure that combines a mesityl group, a methoxyphenyl group, and a chromeno-pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrimidinyl core, followed by the introduction of the methoxyphenyl group and the mesityl group. Common reagents used in these reactions include organometallic compounds, halogenated intermediates, and various catalysts to facilitate the formation of carbon-sulfur and carbon-nitrogen bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-mesityl-2-((2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
- N-mesityl-2-((2-(4-hydroxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
Uniqueness
2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound and its suitability for various applications.
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3S/c1-17-13-18(2)26(19(3)14-17)30-25(33)16-36-29-23-15-21-7-5-6-8-24(21)35-28(23)31-27(32-29)20-9-11-22(34-4)12-10-20/h5-14H,15-16H2,1-4H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQNQJDINBSLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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